molecular formula C9H5BrO3 B1524920 6-Bromo-4-Hydroxycoumarin CAS No. 4139-61-1

6-Bromo-4-Hydroxycoumarin

Cat. No.: B1524920
CAS No.: 4139-61-1
M. Wt: 241.04 g/mol
InChI Key: KNMCTCABMSGXGR-UHFFFAOYSA-N
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Description

6-Bromo-4-Hydroxycoumarin is a chemical compound with the empirical formula C9H5BrO3 . It is a solid substance and is often used in early discovery research . It is a derivative of coumarin, which is a versatile heterocyclic scaffold frequently applied in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. In one study, ceramides were synthesized and conjugated to a (6-bromo-7-hydroxycoumarin-4-yl)methyl group . Another study involved the transformation of esters into acid chlorides through hydrolysis and chlorination with KOH and SOCl2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a coumarin core with a bromine atom at the 6-position and a hydroxyl group at the 4-position . The SMILES string for this compound is OC1=CC(=O)Oc2ccc(Br)cc12 .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 241.04 . Other physical and chemical properties such as density, boiling point, and vapor pressure are not well-documented.

Scientific Research Applications

Modular Caged Compounds

6-Bromo-4-Hydroxycoumarin has been applied in the synthesis of modular caged compounds. A study developed a 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) caged compound with a click-modifiable chemical handle. This was used to create modular caged paclitaxels (PTXs), allowing for the addition of functional units and enhancing water solubility and photolysis efficiencies (Suzuki et al., 2019).

Synthesis and Cytotoxicity Studies

This compound derivatives have been synthesized and tested for cytotoxicity against cancer cell lines. A study synthesized bromo derivatives of 5-hydroxycoumarin and their copper complexes, investigating their cytotoxic activity against human prostate cancer cells (Ostrowska et al., 2017).

Antimicrobial Agents

Compounds derived from this compound have shown potential as antimicrobial agents. Research into benzylidene-bis-(4-hydroxycoumarin) derivatives revealed significant antibacterial activities, suggesting their application in antimicrobial drug development (Muratović et al., 2013).

Lipid Bilayer Studies

The compound has been used in studying lipid bilayers. 6-Bromo-7-hydroxycoumarin caged ceramide analogs were incorporated into lipid bilayers to study the effect of photolysis on bilayer morphology, offering insights into cellular processes (Ramirez et al., 2013).

Photoremovable Protecting Groups

This compound variants have been used as photoremovable protecting groups for various functional groups, showing improved properties like increased solubility and photolysis efficiency (Hagen et al., 2010).

Safety and Hazards

6-Bromo-4-Hydroxycoumarin is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for 6-Bromo-4-Hydroxycoumarin research could involve further exploration of its bioactivity. For instance, it has been used to study the properties of ceramides . Additionally, coumarin derivatives have been studied for their potential as enzyme inhibitors and anticancer agents .

Mechanism of Action

Target of Action

The primary target of 6-Bromo-4-Hydroxycoumarin, like other 4-hydroxycoumarin anticoagulants, is vitamin K 2,3-epoxide reductase in the liver microsomes . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors in the blood.

Mode of Action

This compound acts as an antagonist of vitamin K . It inhibits the action of vitamin K 2,3-epoxide reductase, thereby depleting reduced vitamin K in tissues . This inhibition disrupts the vitamin K cycle, preventing the activation of clotting factors and leading to an anticoagulant effect .

Biochemical Pathways

The action of this compound affects the vitamin K cycle , a biochemical pathway crucial for blood clotting . By inhibiting vitamin K 2,3-epoxide reductase, this compound prevents the reduction of vitamin K epoxide to its active form . This disruption affects the downstream activation of clotting factors II, VII, IX, and X, as well as proteins C, S, and Z, leading to an anticoagulant effect .

Pharmacokinetics

Like other coumarin derivatives, it is expected to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular effect of this compound’s action is the inhibition of vitamin K 2,3-epoxide reductase, leading to a decrease in the levels of active vitamin K . On a cellular level, this results in a reduced activation of clotting factors, leading to an anticoagulant effect . This can prevent the formation of harmful blood clots in conditions where there is excessive or undesirable clotting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability and solubility of the compound, potentially influencing its absorption and distribution . Furthermore, individual factors such as age, diet (especially vitamin K intake), and liver function can also influence the compound’s action and efficacy .

Biochemical Analysis

Biochemical Properties

6-Bromo-4-Hydroxycoumarin plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450-linked mono-oxygenase enzyme (CYP2A6), which is involved in the hydroxylation of coumarins . This interaction leads to the formation of oxidized metabolites, including epoxides and quinones, which can further participate in various biochemical pathways. Additionally, this compound has been shown to inhibit vitamin K epoxide reductase, thereby affecting the vitamin K cycle and influencing blood coagulation processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells . Furthermore, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as cytochrome P450 and vitamin K epoxide reductase, thereby inhibiting their activity . This binding interaction disrupts the normal catalytic processes of these enzymes, resulting in altered biochemical pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anticoagulant and anti-inflammatory properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and facilitating their excretion from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications . For instance, this compound can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Additionally, the compound can accumulate in the nucleus, influencing gene expression by modulating the activity of nuclear transcription factors . The subcellular localization of this compound is essential for its biochemical and pharmacological effects.

Properties

IUPAC Name

6-bromo-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMCTCABMSGXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715866
Record name 6-Bromo-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4139-61-1
Record name 6-Bromo-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-hydroxycoumarin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the crystal structure of 3,3'-Methylenebis(6-bromo-4-hydroxycoumarin) unique?

A1: The study reveals that 3,3'-Methylenebis(this compound) crystallizes in a tetragonal system with the space group P4~212. What makes this structure unusual is its unit cell. The researchers attribute this unusual unit cell to the specific packing of the molecules. These molecules arrange themselves in layers, and a 90° rotation between these layers leads to a good fit, ultimately giving rise to the observed 41 axis [].

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